

CAS number and chemical identifiers for 3,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025



3,7-Dimethoxyflavone: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Identifiers, Biological Activities, and Experimental Protocols of 3,7-Dimethoxyflavone for Researchers, Scientists, and Drug Development Professionals.

Chemical Identity and Properties

3,7-Dimethoxyflavone, a member of the flavonoid class of natural compounds, is characterized by a flavone backbone with methoxy groups at the 3 and 7 positions. Its chemical identity is established by a range of unique identifiers crucial for research and regulatory purposes.



Identifier	Value	Source
CAS Number	20950-52-1	PubChem[1]
PubChem CID	688664	PubChem[1]
Molecular Formula	C17H14O4	PubChem[1]
Molecular Weight	282.29 g/mol	PubChem[1]
IUPAC Name	3,7-dimethoxy-2- phenylchromen-4-one	PubChem[1]
InChI	InChI=1S/C17H14O4/c1-19- 12-8-9-13-14(10-12)21- 16(17(20-2)15(13)18)11-6-4-3- 5-7-11/h3-10H,1-2H3	PubChem[1]
InChIKey	CNDZOPXQZSXGSK- UHFFFAOYSA-N	PubChem[2]
SMILES	COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC	PubChem[1]
Synonyms	3,7-dimethoxy-2-phenyl-4H-1- benzopyran-4-one	PubChem[1]

Biological Activities and Therapeutic Potential

3,7-Dimethoxyflavone (**3,7-DMF**) has emerged as a compound of interest due to its significant biological activities, particularly its role in liver protection. Research has demonstrated its potential as both a preventative and therapeutic agent against liver fibrosis.

The primary mechanism of action for **3,7-DMF** in this context is twofold: it functions as a potent antioxidant and as an inhibitor of the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis.[2][3]

Antioxidant Activity

3,7-DMF exhibits antioxidant properties by inducing antioxidant genes and quenching reactive oxygen species (ROS).[2][3] This activity helps to mitigate oxidative stress, a critical factor in



cellular damage and the pathogenesis of various diseases. In the context of liver injury, the antioxidant effect of **3,7-DMF** contributes to the protection of hepatocytes.[2][3]

Inhibition of Liver Fibrosis

A pivotal study identified **3,7-DMF** as an inhibitor of TGF-β1-induced activation of human hepatic stellate cells (HSCs).[2] By preventing the activation of these cells, **3,7-DMF** effectively halts the excessive deposition of extracellular matrix proteins that leads to the formation of fibrotic scar tissue in the liver.

In a preclinical model using thioacetamide (TAA) to induce liver fibrosis in mice, administration of **3,7-DMF** was shown to not only prevent the development of fibrosis but also to reverse established fibrosis.[2][3] This was accompanied by a reduction in elevated liver enzymes, indicating a protective effect on liver cells.[2][3]

While direct experimental data for other biological activities of 3,7-Dimethoxyflavone are limited, the activities of structurally similar flavonoids, such as other polymethoxyflavones, suggest potential for anti-inflammatory and anticancer properties.[1]

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the biological activities of 3,7-Dimethoxyflavone and related compounds.

In Vivo Model of Liver Fibrosis

Objective: To evaluate the in vivo efficacy of 3,7-Dimethoxyflavone in preventing and reversing liver fibrosis.

Methodology:

- Animal Model: Thioacetamide (TAA)-induced liver fibrosis mouse model.[2][3]
- Induction of Fibrosis: Administer TAA to mice to induce liver injury and subsequent fibrosis.
- Treatment Groups:
 - Preventative Model: Administer 3,7-DMF to mice concurrently with TAA induction.



- Reversal Model: Induce fibrosis with TAA for a specified period, followed by the administration of 3,7-DMF.
- Administration: 3,7-DMF can be administered via intraperitoneal or oral routes.[2][3]
- Assessment of Efficacy:
 - Histological Analysis: Liver tissue sections are stained (e.g., with Masson's trichrome or Sirius Red) to visualize and quantify collagen deposition and the extent of fibrosis.
 - Biochemical Analysis: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess hepatocyte damage.
 - Gene Expression Analysis: Analyze the expression of profibrotic genes (e.g., TGF- β 1, α-SMA) and antioxidant genes in liver tissue.

In Vitro Inhibition of Hepatic Stellate Cell Activation

Objective: To assess the direct inhibitory effect of 3,7-Dimethoxyflavone on the activation of hepatic stellate cells.

Methodology:

- Cell Line: Human hepatic stellate cell line (e.g., LX-2).[2]
- Activation Stimulus: Treat the HSCs with transforming growth factor-beta 1 (TGF-β1) to induce activation.[2]
- Treatment: Co-treat the cells with TGF-β1 and varying concentrations of 3,7-Dimethoxyflavone.
- Assessment of Inhibition:
 - Cell Morphology: Observe changes in cell shape from a quiescent, star-like morphology to an activated, myofibroblast-like phenotype.



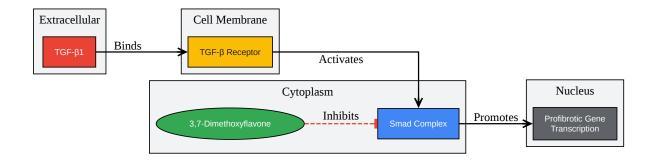
- Protein Expression: Analyze the expression of activation markers, such as alpha-smooth muscle actin (α-SMA), via techniques like Western blotting or immunofluorescence.
- Gene Expression: Quantify the mRNA levels of profibrotic genes using real-time quantitative PCR (RT-qPCR).

Signaling Pathways and Molecular Interactions

The therapeutic effects of 3,7-Dimethoxyflavone are rooted in its modulation of specific cellular signaling pathways.

Inhibition of TGF-β1 Signaling in Hepatic Stellate Cells

3,7-Dimethoxyflavone interferes with the TGF- β 1 signaling cascade, which is central to the activation of hepatic stellate cells and the progression of liver fibrosis.



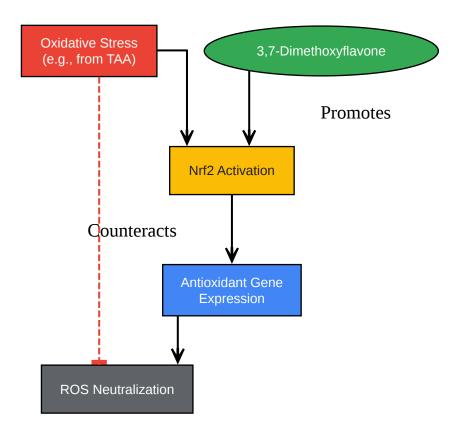
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Caption: Inhibition of TGF-β1 signaling pathway by 3,7-Dimethoxyflavone.

Antioxidant Response Pathway

The antioxidant activity of 3,7-Dimethoxyflavone involves the upregulation of cellular antioxidant defense mechanisms, likely through the activation of transcription factors such as Nrf2.





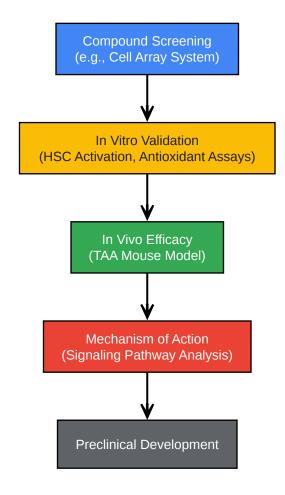
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Caption: Antioxidant response pathway potentially modulated by 3,7-Dimethoxyflavone.

Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of 3,7-Dimethoxyflavone's therapeutic potential, from initial screening to in vivo validation.





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Caption: A logical workflow for the preclinical evaluation of 3,7-Dimethoxyflavone.

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 To cite this document: BenchChem. [CAS number and chemical identifiers for 3,7-Dimethoxyflavone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600370#cas-number-and-chemical-identifiers-for-3-7-dimethoxyflavone]

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